Cas no 179873-43-9 (N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine)

N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine structure
179873-43-9 structure
Product Name:N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine
CAS No:179873-43-9
MF:C6H11N3
MW:125.171640634537
MDL:MFCD02090919
CID:113284
PubChem ID:565445
Update Time:2025-07-20

N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
    • 1H-Pyrazole-4-methanamine,N,1-dimethyl-
    • N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
    • 1H-Pyrazole, 1-methyl-4-methylaminomethyl-
    • Albb-004096
    • N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)
    • N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine(SALTDATA: FREE)
    • BS-13016
    • W10073
    • methyl[(1-methylpyrazol-4-yl)methyl]amine
    • 1h-pyrazole-4-methanamine, n,1-dimethyl-
    • CS-0038633
    • Methyl[(1-Methyl-1H-Pyrazol-4-Yl)Methyl]Amine
    • AKOS000262760
    • 179873-43-9
    • SCHEMBL178397
    • A881222
    • LEHGOSZFUSOULZ-UHFFFAOYSA-N
    • BB 0240812
    • N-methyl-1-(1-methylpyrazol-4-yl)methanamine
    • Z102767934
    • A812551
    • N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methylamine
    • FT-0678957
    • N-Methyl(1-methyl-1H-pyrazol-4-yl)methanamine #
    • EN300-18955
    • MFCD02090919
    • Methyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amin e
    • N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, AldrichCPR
    • SY065076
    • N-methyl-1-(1-methyl-4-pyrazolyl)methanamine
    • DTXSID00340534
    • BBL039470
    • STK348701
    • DA-18373
    • N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine
    • MDL: MFCD02090919
    • Inchi: 1S/C6H11N3/c1-7-3-6-4-8-9(2)5-6/h4-5,7H,3H2,1-2H3
    • InChI Key: LEHGOSZFUSOULZ-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(C=N1)CNC

Computed Properties

  • Exact Mass: 125.09543
  • Monoisotopic Mass: 125.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 84.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 29.8Ų

Experimental Properties

  • Density: 1.05
  • Boiling Point: 202.7°C at 760 mmHg
  • Flash Point: 76.4°C
  • Refractive Index: 1.54
  • PSA: 29.85

N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine Security Information

  • HazardClass:IRRITANT

N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine Pricemore >>

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N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:179873-43-9)N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine
Order Number:A881222
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:03
Price ($):458.0
Email:sales@amadischem.com

Additional information on N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine

Comprehensive Overview of N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine (CAS No. 179873-43-9)

N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine (CAS No. 179873-43-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, often referred to by its systematic name or abbreviated as NMMPMA, belongs to the class of pyrazole derivatives, which are known for their versatile applications in drug discovery and material science. The unique structural features of N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine make it a valuable intermediate in synthesizing bioactive molecules, particularly those targeting central nervous system (CNS) disorders and metabolic pathways.

In recent years, the demand for pyrazole-based compounds like N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine has surged due to their potential in developing next-generation therapeutics. Researchers are particularly interested in its role as a building block for small-molecule inhibitors and ligands for G-protein-coupled receptors (GPCRs). The compound's methylamine and pyrazole moieties contribute to its ability to modulate protein-protein interactions, a hot topic in precision medicine and targeted drug delivery systems.

From a synthetic chemistry perspective, CAS No. 179873-43-9 is often discussed in forums and publications focusing on heterocyclic chemistry and medicinal chemistry optimization. Its stability under various pH conditions and compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) make it a favorite among chemists working on high-throughput screening libraries. Notably, the compound's logP and hydrogen bonding capacity align with Lipinski's Rule of Five, a critical consideration for orally bioavailable drugs—a frequently searched topic among pharmaceutical professionals.

The agrochemical industry also explores N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine for designing eco-friendly pesticides, leveraging its ability to interact with insect nicotinic acetylcholine receptors. This application ties into the broader trend of green chemistry, where users often search for low-toxicity alternatives to traditional crop protection agents. Regulatory databases like the EPA's Chemical Search and REACH list this compound under its CAS number, emphasizing its compliance with environmental safety standards.

Analytical characterization of 179873-43-9 typically involves NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC purity testing—methods frequently queried by quality control specialists. The compound's melting point and solubility profile in polar aprotic solvents (e.g., DMSO or DMF) are well-documented, addressing common technical questions from formulation scientists. Recent patents highlight its utility in prodrug development, particularly for enhancing blood-brain barrier permeability, a key challenge in neurodegenerative disease research.

Market analysts note growing interest in NMMPMA from contract research organizations (CROs) and custom synthesis providers, driven by the compound's scalable production via reductive amination or nucleophilic substitution routes. This aligns with search trends for cost-effective intermediates in API manufacturing. Safety data sheets emphasize proper handling under standard laboratory conditions, with no significant ecotoxicity concerns—a detail often sought by EHS (Environmental Health & Safety) personnel.

In computational chemistry, N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine serves as a model for studying molecular docking simulations, especially for kinase targets. Its crystal structure data (available in Cambridge Structural Database) aids in 3D pharmacophore modeling, a technique gaining traction in AI-driven drug discovery platforms. These aspects resonate with searches for cheminformatics tools and structure-activity relationship (SAR) studies.

Future research directions may explore NMMPMA's potential in bioconjugation for antibody-drug conjugates (ADCs) or as a fluorophore linker in diagnostic imaging. Such applications would capitalize on its amine reactivity while addressing current limitations in tumor-targeting therapies—a subject of numerous clinical trial inquiries. As the scientific community prioritizes sustainable synthesis, catalytic methods for producing CAS 179873-43-9 using transition metal catalysts are likely to emerge in literature.

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Amadis Chemical Company Limited
(CAS:179873-43-9)N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine
A881222
Purity:99%
Quantity:5g
Price ($):458.0
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